4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid
Description
4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is a synthetic small molecule characterized by a central 1,3-thiazole ring substituted with a 3-methoxyphenyl group at position 2 and a methyl group at position 3. The thiazole core is linked via a carbonyl-amino group to a butanoic acid side chain.
Properties
Molecular Formula |
C16H18N2O4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
4-[[2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-10-14(15(21)17-8-4-7-13(19)20)23-16(18-10)11-5-3-6-12(9-11)22-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,17,21)(H,19,20) |
InChI Key |
WLYACVVVZAQVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid typically involves multi-step organic synthesis. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the methoxyphenyl group. The final step involves the attachment of the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction allows for the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Aromatic Substitutions
- Schiff Base Thiazole-Oxazolone Hybrids (BTBO1-BTBO13): These compounds feature a thiazole ring conjugated to an oxazolone via a Schiff base. While they share the thiazole core with the target compound, the absence of a butanoic acid chain and the presence of an oxazolone moiety differentiate their pharmacokinetic profiles. These derivatives demonstrated anticonvulsant activity in preclinical studies, suggesting that thiazole-based scaffolds are promising for neurological applications .
- Pyrimidine-Thiazole Hybrid (Compound 3) : This hybrid combines a thiazole with a pyrimidine ring and a hydroxylphenyl group. The dual heterocyclic system may enhance binding to kinase targets compared to the single thiazole in the target compound. However, the lack of a carboxylic acid group could reduce solubility .
Compounds with Butanoic Acid or Related Moieties
- 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid (Compound 3): This benzimidazole derivative shares the butanoic acid chain but replaces the thiazole with a benzimidazole ring. The benzimidazole’s planar structure may favor intercalation or protein binding, differing from the thiazole’s electronic properties .
- DAA1040 (ivDde-L-Dab(Fmoc)-OH): A building block with a butanoic acid chain and Fmoc protection.
Thiazole Derivatives with Varied Linkages
- 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-(4-methyl-1,3-thiazol-5-yl)acetic Acid: This analog substitutes the butanoic acid with an acetic acid chain and adds Fmoc protection. The shorter chain may reduce steric hindrance but limit interactions with distal binding pockets .
- Emzadirib : A clinical-stage thiazole derivative with a sulfamoyl group and cyclohexyl substitution. Its structural complexity and tert-butylsulfamoyl group contrast with the target compound’s simplicity but underscore the versatility of thiazole scaffolds in drug design .
Structural and Functional Data Table
Key Research Findings and Implications
- Role of the Thiazole Core : The thiazole ring’s electron-rich nature facilitates π-π stacking and hydrogen bonding, critical for target engagement. Substitutions at position 2 (e.g., 3-methoxyphenyl) may modulate selectivity, as seen in analogs with anticonvulsant activity .
- Impact of the Butanoic Acid Chain: The carboxylic acid group enhances water solubility and may mimic endogenous substrates (e.g., GABA in neurological targets). This feature is absent in lipophilic analogs like Emzadirib, which prioritize membrane permeability .
- Heterocycle Variations : Replacing thiazole with benzimidazole or pyrimidine alters binding kinetics, suggesting that the target compound’s bioactivity is highly dependent on its core heterocycle .
Biological Activity
4-({[2-(3-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid, also known by its CAS number 1220102-30-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H18N2O4S, with a molecular weight of 382.43 g/mol. Its structure features a thiazole ring linked to a methoxyphenyl group, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thiazole moiety can inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
Antitumor Activity
Research indicates that compounds containing thiazole rings often exhibit significant anticancer properties. For example, studies have shown that derivatives with structural similarities to our compound demonstrate potent cytotoxicity against various cancer cell lines:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | A431 |
| Compound B | 1.98 ± 1.22 | Jurkat |
These findings suggest that the thiazole component enhances the cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial activities. The presence of the methoxyphenyl group may enhance the compound's ability to penetrate bacterial membranes, leading to effective inhibition of bacterial growth. Preliminary studies indicate promising results against both Gram-positive and Gram-negative bacteria .
Anticonvulsant Activity
In addition to anticancer and antimicrobial properties, thiazole-containing compounds have been linked to anticonvulsant effects. For instance, certain analogues have shown efficacy in reducing seizure activity in animal models, likely due to their ability to modulate neurotransmitter systems .
Study on Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiazole derivatives for antitumor activity. Among them, a compound structurally similar to our target exhibited significant growth inhibition in various cancer cell lines, including HepG2 and HT29. The study emphasized the importance of substituents on the phenyl ring for enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
